molecular formula C13H12ClNO3S B13301152 4-Propanamidonaphthalene-1-sulfonyl chloride

4-Propanamidonaphthalene-1-sulfonyl chloride

Cat. No.: B13301152
M. Wt: 297.76 g/mol
InChI Key: ISEKKLOLZZWWGJ-UHFFFAOYSA-N
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Description

4-Propanamidonaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C13H12ClNO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis and pharmaceutical research. This compound is known for its reactivity and versatility in forming various sulfonamide derivatives, which have significant biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propanamidonaphthalene-1-sulfonyl chloride typically involves the reaction of 4-propanamidonaphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows: [ \text{4-Propanamidonaphthalene} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Propanamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Propanamidonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propanamidonaphthalene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack .

Molecular Targets and Pathways:

Comparison with Similar Compounds

4-Propanamidonaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for the formation of unique sulfonamide derivatives with potential biological activities .

Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

4-(propanoylamino)naphthalene-1-sulfonyl chloride

InChI

InChI=1S/C13H12ClNO3S/c1-2-13(16)15-11-7-8-12(19(14,17)18)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16)

InChI Key

ISEKKLOLZZWWGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl

Origin of Product

United States

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